molecular formula C19H22N2O3 B267570 N-[3-(acetylamino)phenyl]-4-isobutoxybenzamide

N-[3-(acetylamino)phenyl]-4-isobutoxybenzamide

Número de catálogo B267570
Peso molecular: 326.4 g/mol
Clave InChI: BXALNYLIZMCYIF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[3-(acetylamino)phenyl]-4-isobutoxybenzamide, also known as ABT-199 or Venetoclax, is a small molecule drug that has been developed to selectively inhibit B-cell lymphoma 2 (BCL-2) protein. BCL-2 is an anti-apoptotic protein that plays a crucial role in the survival of cancer cells. ABT-199 has been shown to induce apoptosis in cancer cells that overexpress BCL-2, making it a promising drug for the treatment of various types of cancer.

Mecanismo De Acción

N-[3-(acetylamino)phenyl]-4-isobutoxybenzamide binds selectively to the hydrophobic groove of BCL-2, preventing its interaction with pro-apoptotic proteins and promoting apoptosis in cancer cells. The drug has been shown to induce rapid and sustained apoptosis in cancer cells that overexpress BCL-2, while sparing normal cells that express low levels of BCL-2.
Biochemical and physiological effects:
N-[3-(acetylamino)phenyl]-4-isobutoxybenzamide has been shown to induce apoptosis in cancer cells that overexpress BCL-2, leading to tumor regression and improved patient outcomes. The drug has also been shown to have minimal toxicity in normal cells, making it a promising drug for cancer treatment. However, further research is needed to fully understand the biochemical and physiological effects of N-[3-(acetylamino)phenyl]-4-isobutoxybenzamide in vivo.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-[3-(acetylamino)phenyl]-4-isobutoxybenzamide has several advantages for lab experiments, including its high potency and selectivity for BCL-2, as well as its ability to induce rapid and sustained apoptosis in cancer cells. However, the drug also has some limitations, including its potential for off-target effects and the need for further optimization to improve its pharmacokinetic properties.

Direcciones Futuras

There are several future directions for the development of N-[3-(acetylamino)phenyl]-4-isobutoxybenzamide and related compounds, including:
1. Optimization of pharmacokinetic properties to improve the efficacy and safety of the drug.
2. Development of combination therapies to enhance the efficacy of N-[3-(acetylamino)phenyl]-4-isobutoxybenzamide in treating cancer.
3. Identification of biomarkers to predict patient response to N-[3-(acetylamino)phenyl]-4-isobutoxybenzamide and personalize treatment.
4. Investigation of the role of BCL-2 in other diseases, such as autoimmune disorders and neurodegenerative diseases.
5. Development of new BCL-2 inhibitors with improved selectivity and potency.
In conclusion, N-[3-(acetylamino)phenyl]-4-isobutoxybenzamide is a promising drug for the treatment of various types of cancer, and its development has opened up new avenues for cancer research. Further research is needed to fully understand the biochemical and physiological effects of N-[3-(acetylamino)phenyl]-4-isobutoxybenzamide and to optimize its pharmacokinetic properties for clinical use.

Métodos De Síntesis

The synthesis of N-[3-(acetylamino)phenyl]-4-isobutoxybenzamide involves several steps, including the formation of the isobutoxy group and the acetylamino group. The final product is obtained through a condensation reaction between 4-isobutoxybenzoyl chloride and 3-aminoacetophenone in the presence of a base. The synthesis of N-[3-(acetylamino)phenyl]-4-isobutoxybenzamide has been optimized to achieve high yields and purity, making it suitable for further research and development.

Aplicaciones Científicas De Investigación

N-[3-(acetylamino)phenyl]-4-isobutoxybenzamide has been extensively studied in preclinical and clinical trials for the treatment of various types of cancer, including chronic lymphocytic leukemia (CLL), acute myeloid leukemia (AML), and multiple myeloma (MM). The drug has shown promising results in inducing apoptosis in cancer cells that overexpress BCL-2, leading to tumor regression and improved patient outcomes.

Propiedades

Nombre del producto

N-[3-(acetylamino)phenyl]-4-isobutoxybenzamide

Fórmula molecular

C19H22N2O3

Peso molecular

326.4 g/mol

Nombre IUPAC

N-(3-acetamidophenyl)-4-(2-methylpropoxy)benzamide

InChI

InChI=1S/C19H22N2O3/c1-13(2)12-24-18-9-7-15(8-10-18)19(23)21-17-6-4-5-16(11-17)20-14(3)22/h4-11,13H,12H2,1-3H3,(H,20,22)(H,21,23)

Clave InChI

BXALNYLIZMCYIF-UHFFFAOYSA-N

SMILES

CC(C)COC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C

SMILES canónico

CC(C)COC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)NC(=O)C

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.